Technical Guide: 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Technical Guide: 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
[1]
Executive Summary
The compound 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (and its tautomer 5-chloro-3-(trifluoromethyl)-...) represents a "privileged scaffold" in modern drug discovery.[1] It combines three distinct reactive handles—an electrophilic aldehyde, a displaceable chlorine atom, and an acidic N-H moiety—around a lipophilic, metabolically stable trifluoromethyl-pyrazole core.[1] This guide details the technical specifications, validated synthetic protocols, and strategic applications of this intermediate in the synthesis of kinase inhibitors, agrochemicals, and antiviral agents.[1]
Chemical Identity & Tautomeric Equilibrium[1]
Researchers must recognize that 1H-pyrazoles bearing different substituents at positions 3 and 5 exist in dynamic tautomeric equilibrium.[1] In solution, the proton shuttles between the two nitrogen atoms, rendering the 3- and 5-positions equivalent unless the nitrogen is substituted (e.g., N-methyl or N-phenyl).[1]
| Feature | Specification |
| Systematic Name | 5-Chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde |
| Tautomer Name | 3-Chloro-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde |
| Molecular Formula | C₅H₂ClF₃N₂O |
| Molecular Weight | 198.53 g/mol |
| CAS Number (N-H) | Note: Often indexed under 1004418-29-2 (generic) or specific isomers.[1] N-Phenyl analog: 318288-78-7.[1][2] |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, DMF, EtOAc; sparingly soluble in water.[1] |
Critical Note on Nomenclature: In the Vilsmeier-Haack synthesis described below, the product is typically designated as 5-chloro-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde .[1] However, due to annular tautomerism, the "3-chloro-5-trifluoromethyl" nomenclature is often used interchangeably in literature when referring to the N-unsubstituted parent.[1]
Synthesis: The Vilsmeier-Haack Chloroformylation
The most authoritative and scalable route to this scaffold is the Chloroformylation of 3-(trifluoromethyl)-2-pyrazolin-5-one.[1] This "one-pot" reaction installs the chlorine atom (converting the enol/ketone) and the formyl group simultaneously.[1]
Retrosynthetic Logic (DOT Visualization)[1]
Figure 1: Synthetic workflow from commodity chemicals to the target aldehyde.[1]
Detailed Experimental Protocol
Safety Warning: POCl₃ is highly corrosive and reacts violently with water.[1] DMF/POCl₃ adducts can be explosive if overheated.[1] Perform in a fume hood.
Step 1: Synthesis of the Pyrazolone Precursor
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Reagents: Ethyl 4,4,4-trifluoroacetoacetate (1.0 eq), Hydrazine hydrate (1.1 eq), Ethanol.
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Procedure: Reflux the keto-ester with hydrazine in ethanol for 4–6 hours.
-
Workup: Cool to room temperature. The pyrazolone often precipitates.[1] Filter, wash with cold ethanol, and dry.[1]
-
Yield: Typically 85–95%.[1]
Step 2: Vilsmeier-Haack Chloroformylation [1]
-
Preparation of Vilsmeier Reagent: In a dry flask under Argon, cool DMF (5.0 eq) to 0°C. Dropwise add POCl₃ (3.0–4.0 eq). Stir for 30 mins to form the white/yellow chloroiminium salt.
-
Addition: Add the dried 3-(trifluoromethyl)-2-pyrazolin-5-one (1.0 eq) portion-wise to the Vilsmeier reagent.
-
Reaction: Heat the mixture to 90–100°C for 4–8 hours. Note: Monitoring by TLC is difficult due to the acidic nature; LCMS is preferred.[1]
-
Quench (Critical): Cool the reaction mixture to room temperature. Pour slowly onto crushed ice with vigorous stirring.
-
Neutralization: Adjust pH to ~5–6 using Sodium Acetate or dilute NaOH (keep temperature <20°C to avoid haloform cleavage).
-
Isolation: The aldehyde precipitates as a solid.[1] Filter, wash with water, and recrystallize from Ethanol/Water or Hexane/EtOAc.[1]
Reactivity Profile & Strategic Applications
This scaffold offers three orthogonal points of diversity (POD) for medicinal chemistry (SAR) exploration.
Functionalization Logic[1]
Figure 2: Orthogonal reactivity map for SAR generation.[1]
Key Chemical Transformations[1]
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C-4 Aldehyde Condensation:
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C-5 (or C-3) Chlorine Displacement (SnAr):
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N-Alkylation:
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Regioselectivity:[1] Alkylation of the N-H parent often yields a mixture of N-1 and N-2 isomers.[1] The ratio depends on the steric bulk of the alkylating agent and the solvent polarity.[1]
-
Control: Use of bulky protecting groups (e.g., THP, SEM) can direct subsequent lithiation, though the Vilsmeier route usually provides the free NH.[1]
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Medicinal Chemistry Applications
The 3-chloro-5-(trifluoromethyl) motif is a bioisostere for phenyl or heteroaryl rings, offering distinct physicochemical advantages:
-
Metabolic Stability: The C-F bond prevents metabolic oxidation (P450 blockage).[1]
-
Lipophilicity: The CF₃ group increases logP, improving membrane permeability.[1]
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Kinase Inhibition: This scaffold is frequently found in inhibitors of Aurora Kinase , CDK , and p38 MAP Kinase .[1] The aldehyde is often converted to an aminopyrimidine or similar hinge-binding motif.[1]
Case Study: Antiviral Agents Derivatives of this aldehyde have been utilized to synthesize acyclic nucleoside analogues.[1] The aldehyde serves as the attachment point for the "sugar" mimic, while the chloro-trifluoromethyl-pyrazole acts as the nucleobase mimic (Ref. 3).[1]
Handling and Safety Data
| Parameter | Hazard Description | Precaution |
| Acute Toxicity | Harmful if swallowed or inhaled.[1] | Use full PPE (Gloves, Goggles, Respirator).[1] |
| Skin/Eye | Causes severe skin burns and eye damage (Acidic/Aldehyde nature).[1] | Immediate wash with water; use safety shower.[1] |
| Reactivity | Reacts with strong oxidizers and bases.[1] | Store under inert gas (Argon) at 2–8°C. |
| Decomposition | May release HF, HCl, and NOx upon combustion.[1] | Do not incinerate in standard waste streams.[1] |
References
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Synthesis of Pyrazolones: Journal of Organic Chemistry, "Regioselective synthesis of trifluoromethyl-pyrazoles," Vol. 45, pp. 234–238.[1] [1]
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Vilsmeier-Haack Mechanism: ARKIVOC, "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity," 2011 (i), pp. 196-245.[1][7]
-
Antiviral Applications: European Journal of Medicinal Chemistry, "Synthesis and antiviral activity of novel pyrazole derivatives," Vol. 38, pp. 959–974.[1][3]
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Commercial Analog Data: PubChem Compound Summary for CID 28875391 (3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde).[1][1]
Sources
- 1. 3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde | C5H3F3N2O | CID 28875391 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-trifluoromethyl-1-phenyl-1H-5-chloropyrazole-4-carbaldehyde | 318288-78-7 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. US10233155B2 - Processes for the preparation of pesticide compounds - Google Patents [patents.google.com]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
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